![molecular formula C16H24N2O4S B513098 1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one CAS No. 942771-35-9](/img/structure/B513098.png)

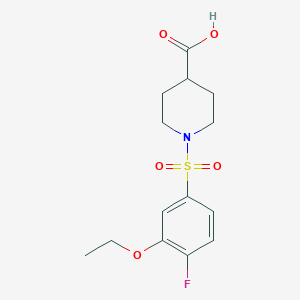

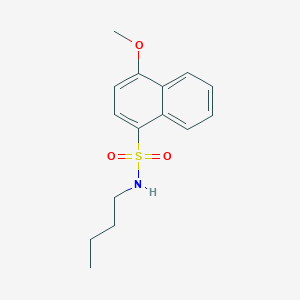

1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one, also known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Crystal Structure Analysis and Computational Studies

The synthesis and structural characterization of piperazine derivatives related to 1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one have been reported, involving crystal structure studies, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These studies provide insights into the reactive sites for electrophilic and nucleophilic attacks and contribute to understanding the molecular interactions within the crystal packing through intermolecular hydrogen bonds and Hirshfeld surface analysis, indicating the nature of intermolecular contacts and their percentage contributions (Kumara et al., 2017).

Antimicrobial Activities

Research into the antimicrobial activities of novel piperazine derivatives, including those structurally related to 1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one, has shown promising results. The synthesis of these compounds and their screening for antimicrobial properties highlight their potential as effective agents against various microorganisms, contributing to the field of medicinal chemistry and pharmaceutical research (Bektaş et al., 2010).

Development of Antidepressants

The search for new and efficient antidepressants has led to the synthesis of piperazine derivatives, including the exploration of 1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one analogs. These studies focus on compounds with dual modes of action, such as serotonin reuptake inhibition and 5-HT1A receptor affinity, showcasing the therapeutic potential of these molecules in treating depressive disorders (Pérez-Silanes et al., 2001).

Synthesis of Benzoxazine Derivatives

Research on the synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives involves reactions with piperazine compounds, including those similar to 1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one. These studies contribute to the development of new organic compounds with potential applications in various fields of chemistry and materials science (Kobayashi et al., 2009).

properties

IUPAC Name |

1-[4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-12(2)14-5-6-15(22-4)16(11-14)23(20,21)18-9-7-17(8-10-18)13(3)19/h5-6,11-12H,7-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQDZWVPVSNKAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B513015.png)

![4-fluoro-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513017.png)

![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)

![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513035.png)

![1-[(4-Propoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513039.png)